
Dipotassium tetrachlorocadmate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrachlorocadmate(2-) is an inorganic compound with the chemical formula CdCl₄K₂ . It is a cadmium-based compound where cadmium is coordinated with four chloride ions and two potassium ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium tetrachlorocadmate(2-) can be synthesized through the reaction of cadmium chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving cadmium chloride and potassium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods
While specific industrial production methods for dipotassium tetrachlorocadmate(2-) are not widely documented, the general approach involves similar principles as laboratory synthesis but on a larger scale. This includes the controlled mixing of cadmium chloride and potassium chloride solutions, followed by crystallization and purification processes to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium tetrachlorocadmate(2-) primarily undergoes substitution reactions due to the presence of chloride ligands. It can also participate in complexation reactions with other ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as silver nitrate (AgNO₃) or other halide salts, where chloride ions are replaced by other anions.
Complexation Reactions: Ligands such as ammonia (NH₃) or ethylenediamine (en) can form complexes with cadmium, altering the coordination environment.
Major Products
The major products of these reactions depend on the specific reagents used. For example, reacting dipotassium tetrachlorocadmate(2-) with silver nitrate would yield silver chloride (AgCl) and a cadmium complex with the remaining ligands.
Applications De Recherche Scientifique
Dipotassium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new cadmium-based complexes.
Biology and Medicine: Research into the biological effects of cadmium compounds often involves dipotassium tetrachlorocadmate(2-) as a model compound.
Industry: It is used in the development of materials with specific optical and electronic properties, such as in the fabrication of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of dipotassium tetrachlorocadmate(2-) involves its ability to form stable complexes with various ligands. The cadmium ion in the compound can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium tetrachlorozincate(2-)
- Dipotassium tetrachloromercurate(2-)
- Dipotassium tetrachloroplumbate(2-)
Comparison
Dipotassium tetrachlorocadmate(2-) is unique due to the specific properties of cadmium, such as its electronic configuration and coordination chemistry. Compared to similar compounds like dipotassium tetrachlorozincate(2-) or dipotassium tetrachloromercurate(2-), dipotassium tetrachlorocadmate(2-) exhibits distinct reactivity and stability profiles, making it particularly useful in certain research and industrial applications.
Propriétés
Numéro CAS |
20648-91-3 |
|---|---|
Formule moléculaire |
CdCl4K2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
dipotassium;tetrachlorocadmium(2-) |
InChI |
InChI=1S/Cd.4ClH.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
Clé InChI |
PFHUGWGQVBBSMN-UHFFFAOYSA-J |
SMILES canonique |
Cl[Cd-2](Cl)(Cl)Cl.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
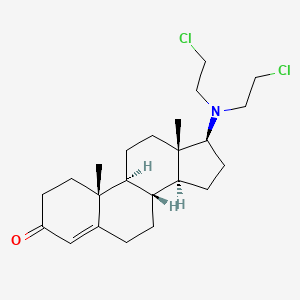
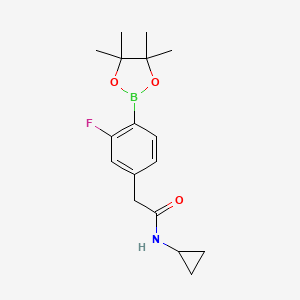

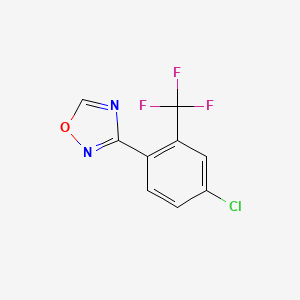

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
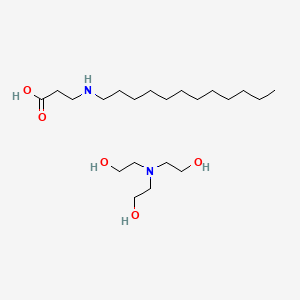

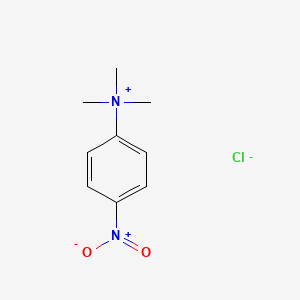

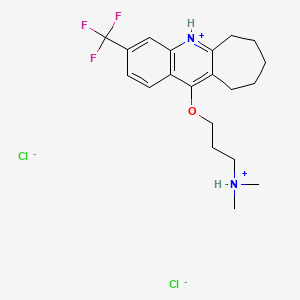

![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
